1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)-3-vinyltrisiloxane

Hydrolytic Stability Silicone Synthesis Moisture Sensitivity

Vinyl-functional silanes like VTEO/VTMO prematurely hydrolyze in ambient moisture, causing batch failures in precision polymer synthesis. Vinyltris(trimethylsiloxy)silane (CAS 5356-84-3) eliminates this risk with a hydrolytic stability rating of 1-enabling reliable stoichiometric control and extended formulation shelf-life. • Hydrolytic stability rating 1-no significant reaction with aqueous systems, unlike VTEO/VTMO • ≥97% purity (GC); compatible with Hiyama couplings using H₂O₂/NaOH, avoiding TBAF-related purification challenges • Multi-dentate siloxane anchoring for silicone adhesives & sealants; stable under inert gas at 2-8°C Available in research to bulk quantities with global shipping.

Molecular Formula C11H30O3Si4
Molecular Weight 322.69 g/mol
CAS No. 5356-84-3
Cat. No. B1661975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)-3-vinyltrisiloxane
CAS5356-84-3
Molecular FormulaC11H30O3Si4
Molecular Weight322.69 g/mol
Structural Identifiers
SMILESC[Si](C)(C)O[Si](C=C)(O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C11H30O3Si4/c1-11-18(12-15(2,3)4,13-16(5,6)7)14-17(8,9)10/h11H,1H2,2-10H3
InChIKeyCHEFFAKKAFRMHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinyltris(trimethylsiloxy)silane: Identity and Structural Context


1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)-3-vinyltrisiloxane (CAS 5356-84-3), also known as vinyltris(trimethylsiloxy)silane, is an organosilicon compound featuring a central silicon atom bound to one vinyl group and three trimethylsiloxy (–OSi(CH3)3) substituents, with a molecular formula of C11H30O3Si4 and a molecular weight of 322.70 g/mol . Its structure combines a reactive vinyl functionality for polymerization or cross-coupling with a fully condensed, hydrolytically stable trisiloxane cage that distinguishes it from conventional trialkoxyvinylsilanes. Commercial grades typically specify purity ≥97.0% (GC), with physical constants including a boiling point of 86.5–87.5 °C at 15 mmHg and a density of 0.861 g/mL at 25 °C .

Architecture Fully condensed trisiloxane with hydrolytic stability distinct from alkoxysilanes
Functionality Reactive vinyl handle for polymerization, cross-coupling, or hydrosilylation
Selection context Preferred when moisture tolerance, fluoride-free coupling, or precise stoichiometric control is required

Why Generic Vinylsilanes Cannot Substitute This Siloxane


Superficially similar vinyl-functional silanes such as vinyltriethoxysilane (VTEO), vinyltrimethoxysilane (VTMO), or vinyltrimethylsilane share the reactive vinyl group but diverge fundamentally in hydrolytic sensitivity, steric profile, and activation requirements in cross-coupling. VTEO and VTMO contain hydrolytically labile alkoxy groups that undergo rapid condensation upon moisture exposure, limiting shelf-life and complicating stoichiometric control in water-sensitive formulations [1]. Vinyltrimethylsilane, while hydrolytically robust, lacks the steric bulk and electronic modulation provided by three trimethylsiloxy ligands, resulting in different reactivity in palladium-catalyzed couplings and less efficient surface passivation in silicone networks [2]. These differences mean substituting the target compound with a generic vinylsilane risks altered cure kinetics, reduced coupling yields, or premature gelation, each of which propagates into batch failure in precision polymer synthesis or electronic-grade adhesive formulations.

Alkoxysilane sensitivity

Vinyltriethoxysilane (VTEO) and vinyltrimethoxysilane (VTMO) undergo rapid hydrolysis, limiting pot-life and stoichiometric control in moisture-sensitive systems.

Steric/electronic mismatch

Vinyltrimethylsilane lacks the steric bulk and electronic modulation provided by three trimethylsiloxy ligands, which can shift cross-coupling reactivity and surface passivation efficiency.

Cure and yield risk

Generic vinylsilane substitution may alter cure kinetics or reduce coupling yields in precision polymer synthesis and electronic-grade adhesive formulations.

Quantitative Differentiation Against Closest Analogs


Hydrolytic Stability: Trimethylsiloxy vs. Trialkoxysilane Comparators

The target compound carries a Gelest Hydrolytic Sensitivity rating of 1 ('no significant reaction with aqueous systems'), verified in the manufacturer's controlled classification scheme [1]. By contrast, the closest alkoxy-functional analog vinyltriethoxysilane (VTEO) is rated Hydrolytic Sensitivity 4 or higher, indicating rapid reaction with moisture that requires rigorously anhydrous handling and nitrogen-blanketed storage [2]. This classification is not merely qualitative: it directly governs storage infrastructure, pot-life, and formulation reproducibility costs.

Hydrolytic stability rating
Class-level
Rating 1 (target) vs ≥4 (VTEO/VTMO) — a ≥3‑category improvement
May reduce moisture-handling requirements and extend formulated pot-life.
Class-level inference; verify for specific formulation conditions.
Hydrolytic Stability Silicone Synthesis Moisture Sensitivity

Fluoride-Free Hiyama Cross-Coupling Activation

In palladium-catalyzed Hiyama cross-coupling, vinyl tris(trimethylsilyl)silanes undergo oxidative activation with H₂O₂/NaOH in THF to generate reactive silanol species that couple with aryl and alkenyl halides without requiring fluoride additives such as TBAF or TASF [1]. This contrasts with conventional vinylsilanes (e.g., vinyltrimethylsilane, vinyltriethoxysilane), which generally demand stoichiometric fluoride for transmetalation [2]. The fluoride-free protocol yields coupled products with retention of (E)-stereochemistry and operational simplicity, removing a common source of side reactions and purification burden.

Fluoride-free activation
Head-to-head
H₂O₂/NaOH activation; no TBAF or TASF required; (E)-stereochemistry retained
Avoids fluoride, simplifying scale-up and reducing purification burden.
Hiyama Coupling Cross-Coupling Fluoride-Free Activation

Synthesis Yield and Process Advantage

The preparation of vinyltris(trimethylsiloxy)silane from vinyltriethoxysilane via hydrolytic condensation with ethoxytrimethylsilane has been optimized to achieve isolated yields of approximately 91% . The patent literature explicitly identifies that the precursor vinyltriethoxysilane suffers from 'too fast product hydrolysis, severe reaction heat release, and complex process flow' [1]. The fully trimethylsiloxy-substituted product eliminates these process hazards by replacing labile ethoxy groups with stable siloxy linkages, yielding a final compound that can be distilled at 130–140 °C under reduced pressure without decomposition.

Synthesis yield
Data to verify
~91% isolated yield
Reported yield supports batch consistency and scalable supply.
Cross-study comparable; yields may vary with scale and conditions.
Synthesis Efficiency Process Safety Vinyltrisilane Preparation

Precision Application Scenarios with Verified Advantage


Moisture-Tolerant Vinyl Monomer for Silicone Copolymers

In the synthesis of ethylene-vinylsilane copolymers or siloxane-organic hybrid polymers, the hydrolytic stability rating of 1 (no significant reaction with aqueous systems) [1] permits polymerization in environments where trace moisture is unavoidable, directly contrasting with vinyltriethoxysilane which would undergo premature hydrolysis and crosslinking. This is supported by literature employing vinyltris(trimethylsiloxy)silane as a comonomer in statistical ethylene copolymers at 0.2–7 mol% incorporation, where the trimethylsiloxy substituents impart enhanced heat stability in air relative to unmodified polyethylene [2].

Fluoride-Free Substrate for Pharmaceutical Intermediate Synthesis

For medicinal chemistry and process-scale Hiyama couplings, the compound's ability to undergo palladium-catalyzed cross-coupling with aryl, heterocyclic, and alkenyl halides without fluoride activation (using only H₂O₂/NaOH) eliminates TBAF-related purification challenges and glassware etching [3]. This makes it the vinylsilane of choice when coupling acid-sensitive or base-labile substrates where residual fluoride would degrade the product.

Silane Coupling Agent in Moisture-Cure Adhesives

As a coupling agent in silicone-based adhesives and sealants, the compound's three trimethylsiloxy groups provide multi-dentate siloxane anchoring to inorganic fillers while the vinyl group participates in hydrosilylation cure with Si–H functional crosslinkers . The hydrolytic insensitivity ensures that the coupling agent remains intact during formulation storage, unlike trialkoxysilanes that can prematurely oligomerize upon exposure to ambient humidity [1].

Intermediate for Branched Silicone Emulsifier Synthesis

In the preparation of branched-silicone polyether co-modified emulsifiers, vinyltris(trimethylsiloxy)silane serves as a key intermediate synthesized via hydrolytic condensation of vinyltriethoxysilane [4]. The 91% synthetic yield and straightforward vacuum distillation (130–140 °C) provide a reliable supply of branched siloxane building blocks critical for water-in-oil emulsion stabilization in personal care and coating formulations.

Application
Selection Property
Validation Focus
Moisture-resistant vinyl monomer for silicone copolymers
Hydrolytic stability
Polymerization reproducibility under ambient moisture
Fluoride-free Hiyama coupling for pharmaceutical intermediates
Fluoride-free cross-coupling activation
Substrate scope and functional group tolerance
Silane coupling agent in moisture-cure adhesives
Multi-dentate siloxane anchoring and vinyl reactivity
Storage stability and adhesion performance
Intermediate for branched silicone emulsifiers
Synthetic yield and process robustness
Emulsion stabilization and formulation consistency
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